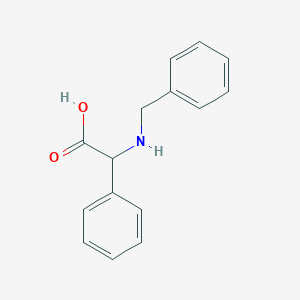

2-(Benzylamino)-2-phenylacetic acid

Description

Significance of α-Amino Acid Scaffolds in Chemical Research

Alpha-amino acids are fundamental building blocks of proteins and are central to numerous biological processes. acs.orgwikipedia.org Their significance in chemical research, however, extends far beyond their natural roles. The inherent chirality and bifunctional nature (possessing both an amine and a carboxylic acid group) of α-amino acids make them invaluable starting materials and scaffolds in synthetic chemistry. wikipedia.org These structures are widely employed as chiral building blocks for the synthesis of complex natural products and pharmaceuticals. acs.orgnih.gov

Furthermore, α-amino acid scaffolds are crucial in the development of peptidomimetics, compounds that mimic the structure of peptides but often have improved stability and bioavailability. sigmaaldrich.com The ability to create diverse molecular scaffolds from α-amino acid-derived building blocks is a powerful strategy for discovering new lead compounds in drug development. sigmaaldrich.comrsc.org Researchers utilize these frameworks to construct libraries of compounds for screening against various biological targets, highlighting their role in generating molecular diversity. sigmaaldrich.comcpcscientific.com

Overview of Benzylamine (B48309) and Phenylacetic Acid Structural Motifs in Advanced Organic Molecules

The structural components that constitute 2-(benzylamino)-2-phenylacetic acid, namely benzylamine and phenylacetic acid, are themselves significant motifs in the design of advanced organic molecules.

Benzylamine is a common structural unit found in a wide array of biologically active compounds and is used as a versatile reagent in organic synthesis. Its presence can influence the pharmacological properties of a molecule.

Phenylacetic acid and its derivatives are also of considerable interest. Phenylacetic acid itself is a natural substance found in fruits and is an active auxin, a type of plant hormone. wikipedia.org In synthetic chemistry, it serves as a key precursor for the synthesis of pharmaceuticals, fragrances, and other organic compounds. sigmaaldrich.comyoutube.com For instance, it is a building block in the production of certain penicillins. youtube.com The phenylacetic acid framework can be modified through various chemical reactions to create a range of substituted compounds with diverse applications. sigmaaldrich.com

Rationale for Comprehensive Investigation of this compound

The combination of the benzylamino and phenylacetic acid motifs into a single molecule, this compound, results in a non-proteinogenic, or unnatural, α-amino acid derivative. The rationale for investigating such a compound is rooted in the principles of medicinal chemistry and materials science. By creating novel amino acid analogues, chemists can explore new chemical space.

These unnatural amino acids are critical tools for understanding biological systems and for developing new therapeutics. sigmaaldrich.comcpcscientific.com Incorporating them into peptide chains can introduce conformational constraints, alter proteolytic stability, and enhance biological activity. cpcscientific.com The investigation of this compound is therefore driven by its potential as a unique building block for creating novel peptides, peptidomimetics, or other complex molecules with potentially new and useful biological or material properties.

Historical Context of Related Amino Acid Analogues in Synthetic Chemistry

The synthesis of amino acid analogues is a field with a rich historical context. One of the earliest and most fundamental methods is the Strecker synthesis , first described by Adolph Strecker in 1850. wikipedia.orgnews-medical.net This reaction produces an α-amino acid from an aldehyde or ketone, ammonia (B1221849), and cyanide. wikipedia.orgmasterorganicchemistry.com The classical Strecker synthesis yields a racemic mixture of the amino acid, but modern variations have been developed to allow for asymmetric synthesis, producing enantiomerically enriched products. nih.govwikipedia.org The use of primary amines instead of ammonia in the Strecker synthesis yields N-substituted amino acids, a class to which this compound belongs. wikipedia.org

Another powerful method for generating α-amino acid derivatives is the Ugi four-component condensation (U-4CC) . This multicomponent reaction, developed in the mid-20th century, allows for the rapid assembly of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. thieme-connect.comorganic-chemistry.org The Ugi reaction is highly valued in combinatorial chemistry for its efficiency and the structural diversity of the products it can generate, which are often used for drug discovery screening libraries. thieme-connect.comorganic-chemistry.org These historical and modern synthetic methods provide the essential tools for creating a vast array of amino acid analogues, including this compound, for investigation in various scientific disciplines. nih.govwikipedia.orgnih.gov

Chemical Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1859-51-4 | C₁₅H₁₅NO₂ | 241.29 |

| This compound hydrochloride | 1290901-33-5 | C₁₅H₁₆ClNO₂ | 277.75 |

| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 136.15 |

| 2-Amino-2-phenylacetic acid (Phenylglycine) | 2835-06-5 | C₈H₉NO₂ | 151.16 |

| Methyl 2-(benzylamino)-2-phenylacetate | 78907-06-9 | C₁₆H₁₇NO₂ | 255.31 |

Data sourced from multiple chemical databases. sigmaaldrich.combldpharm.combldpharm.comnih.govchemspider.comchemsynthesis.com

Table 2: Overview of Key Synthetic Methods for α-Amino Acid Analogues

| Synthesis Method | Year of Discovery | Core Reactants | Product Type | Key Features |

| Strecker Synthesis | 1850 | Aldehyde/Ketone, Amine/Ammonia, Cyanide | α-Amino Nitrile (hydrolyzed to α-Amino Acid) | A foundational method for amino acid synthesis; can be adapted for N-substituted and asymmetric versions. wikipedia.orgnews-medical.netjk-sci.com |

| Ugi Reaction | Mid-20th Century | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide Derivative | A four-component reaction enabling rapid access to complex, drug-like molecules. thieme-connect.comorganic-chemistry.orgnih.gov |

| Catalytic Asymmetric Synthesis | Late 20th/Early 21st Century | Various (e.g., imines, α-keto esters) | Enantiomerically enriched α-Amino Acids | Employs chiral catalysts (metal complexes or organocatalysts) for high stereoselectivity. acs.orgnih.govacs.orgfrontiersin.orgfrontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRCODPYSHSWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylamino 2 Phenylacetic Acid and Its Precursors

Strategies for Carbon-Nitrogen Bond Formation in α-Amino Acid Synthesis

The creation of the bond between the α-carbon and the nitrogen atom of the benzylamino group is a pivotal step in the synthesis of 2-(benzylamino)-2-phenylacetic acid. Key methods to achieve this include reductive amination and nucleophilic substitution reactions.

Reductive Amination Approaches to the Benzylamino Moiety

Reductive amination is a versatile and widely used method for the formation of C-N bonds. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgpressbooks.pub For the synthesis of this compound, this would involve the reaction of a suitable α-keto acid or its ester with benzylamine (B48309), followed by reduction.

A general representation of this approach starts with an α-keto acid, such as phenylglyoxylic acid. The reaction proceeds through the formation of an intermediate imine which is subsequently reduced. pressbooks.pub Various reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.compressbooks.pub Catalytic hydrogenation is another effective reduction method. libretexts.org

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| Phenylglyoxylic acid | Benzylamine | NaBH₃CN | This compound |

| Methyl phenylglyoxylate | Benzylamine | H₂/Pd-C | Methyl 2-(benzylamino)-2-phenylacetate |

Research has demonstrated the efficiency of reductive amination in preparing a wide range of substituted amines. The choice of reducing agent is critical; for instance, NaBH₃CN is often preferred as it is selective for the reduction of the iminium ion in the presence of the carbonyl group of the starting material. masterorganicchemistry.com

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic substitution provides a direct route to α-amino acids by reacting an α-halo-substituted carboxylic acid with an amine. ucalgary.caucalgary.caaklectures.com In the context of synthesizing this compound, this would typically involve the reaction of a 2-halo-2-phenylacetic acid, such as 2-bromo-2-phenylacetic acid, with benzylamine.

This reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile and displaces the halide leaving group from the α-carbon. aklectures.com The α-halocarboxylic acid precursors can be prepared from the corresponding carboxylic acid through reactions like the Hell-Volhard-Zelinsky reaction. pressbooks.pubucalgary.ca

| Reactant 1 | Reactant 2 | Product |

| 2-Bromo-2-phenylacetic acid | Benzylamine | This compound |

| Ethyl 2-chloro-2-phenylacetate | Benzylamine | Ethyl 2-(benzylamino)-2-phenylacetate |

An excess of the amine is often used to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product. ucalgary.ca

Carboxylic Acid Functional Group Introduction and Derivatization

The carboxylic acid moiety is a defining feature of this compound. Methodologies for its introduction often involve the use of cyanide as a carboxylate precursor or building upon malonate-derived intermediates.

Cyanide-Based Methodologies (e.g., Strecker Synthesis Adaptations)

The Strecker synthesis is a classic and versatile method for the synthesis of α-amino acids. ucalgary.cafrontiersin.orgnih.gov The traditional Strecker synthesis involves the reaction of an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. frontiersin.orgnih.gov

For this compound, a modified Strecker approach can be employed. This involves the reaction of benzaldehyde, benzylamine, and a cyanide source (such as potassium cyanide or trimethylsilyl cyanide). The resulting α-(benzylamino)-α-phenylacetonitrile can then be hydrolyzed under acidic or basic conditions to yield the desired product.

| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Final Product |

| Benzaldehyde | Benzylamine | KCN | 2-(Benzylamino)-2-phenylacetonitrile | This compound |

The mechanism involves the initial formation of an imine from benzaldehyde and benzylamine, which is then attacked by the cyanide nucleophile. nih.gov

Malonate-Derived Routes

The malonic ester synthesis is a well-established method for preparing carboxylic acids. wikipedia.orgmasterorganicchemistry.com A variation of this, the amidomalonate synthesis, is particularly useful for preparing α-amino acids. pressbooks.pub This method starts with diethyl acetamidomalonate, which can be deprotonated to form a nucleophilic enolate. pressbooks.pub This enolate can then be alkylated with a suitable electrophile.

To synthesize a precursor for this compound, one could envision a route starting with the alkylation of an N-benzyl-substituted malonate derivative. However, a more direct adaptation of the amidomalonate synthesis would involve alkylation followed by deprotection and subsequent N-benzylation.

A typical sequence in malonic ester synthesis involves:

Deprotonation of the α-carbon of a malonic ester. masterorganicchemistry.com

Alkylation of the resulting enolate with an alkyl halide. masterorganicchemistry.com

Hydrolysis of the esters and decarboxylation to yield the substituted acetic acid. masterorganicchemistry.com

| Starting Material | Base | Alkylating Agent | Intermediate | Final Product (after hydrolysis and decarboxylation) |

| Diethyl malonate | Sodium ethoxide | Benzyl (B1604629) bromide | Diethyl benzylmalonate | Phenylacetic acid |

| Diethyl acetamidomalonate | Sodium ethoxide | Benzyl bromide | Diethyl acetamido(benzyl)malonate | Phenylalanine |

Asymmetric Synthesis of Enantiopure this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for biological applications. Asymmetric synthesis aims to produce a single enantiomer in excess.

Several strategies have been developed for the enantioselective synthesis of α-amino acids. These often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

For instance, asymmetric versions of the Strecker synthesis have been developed using chiral catalysts or chiral auxiliaries. nih.govnih.gov A notable approach involves the use of a chiral catalyst to control the facial selectivity of the cyanide addition to the imine intermediate. acs.org Jacobsen and co-workers developed a chiral catalyst that has been effective in the synthesis of enantiomerically enriched non-proteinogenic amino acids. nih.gov

Another approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. acs.org This method utilizes a chiral auxiliary to direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched α-amino acid.

Enzymatic methods, such as the use of nitrilases in chemoenzymatic versions of the Strecker synthesis, have also proven effective for producing enantiopure α-amino acids. frontiersin.orgresearchgate.net These enzymes can selectively hydrolyze one enantiomer of the α-aminonitrile intermediate, allowing for the separation of the desired enantiomer of the amino acid. researchgate.net

| Method | Chiral Source | Key Transformation | Enantiomeric Excess (ee) |

| Asymmetric Strecker Synthesis | Chiral guanidine catalyst | Enantioselective cyanide addition to N-benzhydryl imine | Can be high, but dependent on substrate acs.org |

| Chiral Auxiliary-Mediated Alkylation | (R)-Phenylglycine amide | Diastereoselective Strecker reaction with crystallization-induced asymmetric transformation | >98% ee for (S)-tert-leucine nih.gov |

| Chemoenzymatic Synthesis | Nitrilase enzyme | Enantioselective hydrolysis of racemic phenylglycinonitrile | ≥ 95% ee for (R)-phenylglycine frontiersin.org |

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliary-mediated synthesis is a well-established strategy for asymmetric induction. This method involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

A notable example of this approach is the use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker synthesis of α-amino acids. researchgate.net In this methodology, the chiral auxiliary is reacted with an aldehyde or ketone to form a chiral imine. The subsequent addition of a cyanide source, such as hydrogen cyanide or trimethylsilyl cyanide, proceeds with high diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary. The resulting α-amino nitrile can then be hydrolyzed to the desired α-amino acid, and the chiral auxiliary can be recovered. A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in a high diastereomeric excess. researchgate.net

Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones (popularized by Evans), (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). These auxiliaries have demonstrated high levels of stereocontrol in a variety of reactions, including alkylations and aldol additions. researchgate.net The choice of auxiliary depends on the specific substrate and reaction conditions, with the goal of maximizing diastereoselectivity and facilitating removal and recovery.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Precursor | Typical Applications |

|---|---|---|

| (R)-Phenylglycine amide | (R)-Phenylglycine | Strecker synthesis |

| Evans Oxazolidinones | Amino alcohols | Aldol additions, Alkylations |

Asymmetric Catalysis in α-Amination Reactions

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. For the synthesis of this compound, catalytic asymmetric α-amination of a 2-phenylacetic acid precursor is a direct and efficient strategy.

One such catalytic approach involves the kinetic resolution of racemic α-amino phenylacetic acids through a palladium(II)-catalyzed enantioselective C-H activation and C-C bond formation. chu-lab.org Using a mono-N-protected amino acid (MPAA) as a chiral ligand, one enantiomer of the starting material is preferentially olefinated, allowing for the separation of the unreacted, enantiomerically enriched amino acid. chu-lab.org This method provides access to chiral phenylglycine derivatives that are not readily accessible through other asymmetric methods. chu-lab.org

The development of catalytic enantioselective Strecker reactions has also been a significant area of research. These reactions utilize chiral catalysts, such as chiral Schiff bases or metal complexes, to control the facial selectivity of cyanide addition to an imine. This avoids the need for a stoichiometric chiral auxiliary and subsequent removal steps.

Enzymatic Approaches for Enantioselective Synthesis

Enzymatic methods are highly valued for their exceptional enantio- and regioselectivity under mild reaction conditions. For the synthesis of enantiopure this compound, enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) are powerful techniques.

A chemoenzymatic approach combining a chemical Strecker synthesis with an enzymatic resolution has been developed for the production of enantiopure phenylglycine. frontiersin.orgfrontiersin.orguni-stuttgart.de In this process, a racemic α-aminonitrile is first synthesized chemically. Subsequently, a nitrilase enzyme is used to selectively hydrolyze one enantiomer of the aminonitrile to the corresponding α-amino acid, leaving the unreacted enantiomer of the aminonitrile. frontiersin.orgfrontiersin.orguni-stuttgart.de This method can be further enhanced through dynamic kinetic resolution, where the unreacted enantiomer of the aminonitrile is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer of the amino acid. uni-stuttgart.de The use of whole-cell biocatalysts, such as E. coli expressing a specific nitrilase, simplifies the process and avoids the need for enzyme purification. frontiersin.orgfrontiersin.orguni-stuttgart.de

Enzymatic kinetic resolution can also be applied to the racemic amino acid itself or its derivatives. Lipases are commonly used enzymes for the resolution of racemic alcohols and acids through enantioselective esterification or hydrolysis. scielo.br For instance, the kinetic resolution of racemic N-acetyl phenylalanine and its analogues has been achieved via lipase-catalyzed interesterification. researchgate.net Similar principles can be applied to the resolution of N-protected this compound.

Table 2: Comparison of Enzymatic Approaches

| Enzymatic Method | Principle | Key Enzyme(s) | Advantages |

|---|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Selective transformation of one enantiomer in a racemic mixture. | Lipases, Proteases, Nitrilases | High enantioselectivity, mild conditions. |

Optimization of Reaction Conditions and Yield for Specific Synthetic Routes

The efficiency and yield of any synthetic route are highly dependent on the optimization of reaction parameters. For the synthesis of this compound, key parameters to consider include solvent, temperature, catalyst loading, and reactant concentrations.

In the context of a direct amidation of phenylacetic acid with benzylamine, a study utilizing nickel(II) chloride as a catalyst highlighted the importance of solvent choice and catalyst loading. nih.gov Non-polar solvents like toluene were found to be effective, and a catalyst loading of 10 mol% was determined to be optimal for achieving high yields. nih.gov The reaction temperature also plays a crucial role, with higher temperatures often required to overcome the activation energy for direct amidation, while avoiding decomposition of reactants and products.

Comparative Analysis of Synthetic Efficiency and Selectivity

Each of the discussed synthetic methodologies for preparing enantiopure this compound possesses distinct advantages and disadvantages in terms of efficiency, selectivity, and practicality.

Asymmetric catalysis represents a more efficient alternative, requiring only a substoichiometric amount of a chiral catalyst. This reduces waste and can lead to more cost-effective processes. Catalytic methods can achieve high enantioselectivities (ee). However, the development of a suitable catalyst and the optimization of reaction conditions for a specific substrate can be challenging and time-consuming.

Enzymatic approaches are often unparalleled in their enantioselectivity, frequently achieving ee values greater than 99%. They operate under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure). The use of dynamic kinetic resolution can, in principle, provide a 100% yield of the desired enantiomer, making it a highly efficient strategy. uni-stuttgart.de The main limitations of enzymatic methods can be the availability and stability of the required enzyme, as well as potential substrate inhibition or product inhibition.

Table 3: Comparative Analysis of Synthetic Methodologies

| Methodology | Efficiency (Yield) | Selectivity (ee/de) | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | Moderate to High | High to Excellent | Reliable, predictable stereocontrol. | Stoichiometric use of auxiliary, additional synthesis and removal steps. |

| Asymmetric Catalysis | Good to Excellent | Good to Excellent | Atom-economical, catalytic. | Catalyst development can be challenging and expensive. |

Stereochemical Aspects of 2 Benzylamino 2 Phenylacetic Acid

Elucidation of Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of the enantiomers of 2-(benzylamino)-2-phenylacetic acid is fundamental for understanding their distinct properties. While specific studies detailing the definitive assignment for this particular compound are not prevalent in the public domain, the stereochemistry of analogous α-amino acids is well-established through techniques such as X-ray crystallography of diastereomeric salts formed with a chiral resolving agent of known absolute configuration. For instance, the absolute configuration of endo-3-benzamidonorborn-5-ene-2-carboxylic acid was determined by X-ray single crystal analysis of its diastereomeric salt with cis-2-(benzylamino)cyclohexylmethanol. researchgate.net This method allows for the unambiguous determination of the spatial arrangement of the substituents around the chiral center.

Chiral Resolution Techniques for Enantiomeric Separation

The separation of the racemic mixture of this compound into its individual enantiomers is essential for studying their specific biological effects and for potential applications where a single enantiomer is desired. Several classical and modern techniques are employed for this purpose.

A widely used and effective method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base. libretexts.org This technique relies on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org In the case of this compound, a racemic mixture would be reacted with an enantiomerically pure chiral base, such as (R)-(+)-N-benzyl-1-phenylethylamine or other readily available chiral amines like brucine, strychnine, or quinine. researchgate.netlibretexts.org This reaction results in the formation of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Due to their different solubilities in a given solvent, one diastereomer will crystallize out of the solution preferentially. After separation of the crystals, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. libretexts.org The efficiency of such a resolution is dependent on factors like the choice of resolving agent, the solvent system, and the crystallization temperature. researchgate.netrsc.org

Chiral chromatography is a powerful analytical technique for both the separation and the assessment of the enantiomeric purity of chiral compounds. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are commonly employed. gcms.cznih.gov

For the analysis of this compound, a chiral HPLC method would likely involve a CSP that can interact differently with the two enantiomers. These CSPs are often based on complex biomolecules like polysaccharides (cellulose or amylose (B160209) derivatives), proteins, or cyclodextrins. sigmaaldrich.comsigmaaldrich.com The separation is achieved due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. sigmaaldrich.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol, is crucial for optimizing the separation. sigmaaldrich.com

Chiral GC is another option, particularly if the compound is volatile or can be derivatized to increase its volatility. gcms.cz Capillary columns coated with derivatized cyclodextrins are frequently used for the enantiomeric separation of amino acid derivatives. gcms.cznih.gov

The following table provides a hypothetical example of chiral HPLC conditions for the separation of this compound enantiomers:

Table 1: Hypothetical Chiral HPLC Method

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table is for illustrative purposes and actual conditions may vary.

Kinetic resolution is a technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in the enrichment of the less reactive enantiomer in the starting material as the reaction progresses. wikipedia.org While the state-of-the-art for amine resolution often still involves diastereomeric salt formation, enzymatic and synthetic kinetic resolutions are valuable methods. nih.gov

Enzymatic kinetic resolution, for instance, could involve the use of a lipase (B570770) to selectively catalyze the esterification of one enantiomer of this compound, leaving the other enantiomer unreacted. The success of this method depends on the enzyme's ability to discriminate between the two enantiomers.

Synthetic kinetic resolution methods have also been developed for various classes of compounds. wikipedia.org For example, acylation reactions using a chiral acylating agent in the presence of a suitable catalyst can differentiate between the enantiomers of an amine. nih.gov

Stereochemical Stability and Racemization Studies

The stereochemical stability of the enantiomers of this compound is an important consideration, particularly under various storage and reaction conditions. Racemization, the conversion of an enantiomerically pure sample into a racemic mixture, can occur under certain conditions, such as exposure to heat, strong acids, or strong bases.

For α-amino acids, racemization can proceed through the formation of a planar carbanion or enolate intermediate at the α-carbon. The ease of racemization depends on the substituents at the α-carbon and the conditions employed. Studies on similar compounds, such as N-acetyl-l-phenylalanine, have shown that racemization can occur during chemical reactions like amide coupling, and the choice of reagents and bases can influence the extent of racemization. nih.gov For example, the use of certain coupling reagents in peptide synthesis has been shown to cause racemization of amino acid residues. nih.gov

Conformational Analysis of Chiral Stereoisomers

The three-dimensional conformation of the chiral stereoisomers of this compound is crucial for its interaction with other molecules, including biological receptors. Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds.

Computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to investigate the preferred conformations of chiral molecules. nih.gov For this compound, the conformational flexibility would arise from rotations around the C-N bond, the C-C bond connecting the phenyl group, and the bonds within the benzyl (B1604629) group. The preferred conformation will be the one with the lowest energy, determined by a balance of steric and electronic effects. Understanding the conformational preferences of each enantiomer can provide insights into their differential biological activities.

Chemical Reactivity and Derivatization of 2 Benzylamino 2 Phenylacetic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a primary site for chemical modification, enabling the formation of esters, amides, and other related derivatives. It can also undergo reduction or be removed entirely through decarboxylation.

Esterification: The carboxylic acid group of 2-(benzylamino)-2-phenylacetic acid can be converted to an ester through reaction with an alcohol under acidic conditions or by using coupling agents. A common method involves using 2-benzyloxy-1-methylpyridinium triflate, which, in the presence of triethylamine (Et3N), effectively mediates the formation of benzyl (B1604629) esters without affecting other sensitive functional groups. nih.gov Other approaches for the esterification of structurally similar acids, like phenylacetic acid, include dehydrative reactions promoted by specialized catalysts, which can proceed from an equimolar mixture of the acid and alcohol. organic-chemistry.org

Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. Common industrial methods for amide bond formation often involve activating the carboxylic acid into an acyl halide, anhydride, or active ester, or using stoichiometric amounts of coupling reagents like carbodiimides. nih.gov

Direct amidation, which avoids wasteful by-products, is an attractive alternative. For instance, the direct reaction of phenylacetic acid derivatives with benzylamine (B48309) derivatives has been successfully catalyzed by nickel(II) chloride (NiCl₂), providing moderate to excellent yields with water as the only by-product. nih.gov The reaction proceeds efficiently in toluene at elevated temperatures. nih.gov Another approach involves using borate reagents, such as B(OCH₂CF₃)₃, which can directly mediate the condensation of carboxylic acids and amines. acs.org

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NiCl₂ | 10 | Toluene | 110 | 20 | 99.2 |

| NiCl₂ | 5 | Toluene | 110 | 20 | 62.2 |

| (CH₃COO)₂Ni | 10 | Toluene | 110 | 20 | 85.6 |

| Ni(acac)₂ | 10 | Toluene | 110 | 20 | 75.3 |

| None | - | Toluene | 110 | 20 | <5 |

The carboxylic acid functional group in this compound can be reduced to a primary alcohol, yielding 2-(benzylamino)-2-phenylethanol. The selective reduction of a carboxylic acid in the presence of an amine can be challenging. A facile method for reducing carboxylic acids involves their activation via a mixed anhydride followed by the addition of sodium borohydride (NaBH₄). researchgate.net Another eco-friendly approach utilizes a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (PPh₃) to activate the acid for reduction by NaBH₄ under solvent-free conditions, typically affording the corresponding alcohol in high yield within minutes. researchgate.net

Reduction to the corresponding aldehyde, 2-(benzylamino)-2-phenylacetaldehyde, is a more delicate transformation that requires milder reducing agents and carefully controlled reaction conditions to prevent over-reduction to the alcohol. One method involves the visible-light photoredox-catalyzed decarboxylation of α-oxo carboxylic acids, which is not directly applicable here but illustrates a strategy for aldehyde synthesis. organic-chemistry.org

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). For phenylacetic acid and its derivatives, this reaction can lead to the formation of toluene or substituted toluenes. The reaction can be promoted under various conditions, including thermal, photochemical, or catalytic. wikipedia.orgfao.org

Studies on the hydrothermal decarboxylation of phenylacetic acid at 300 °C show that both the acidic form and the anionic carboxylate form undergo first-order kinetic decay. elsevierpure.com The proposed mechanisms differ based on the species: the neutral carboxylic acid is thought to decarboxylate via a ring-protonated zwitterionic intermediate, while the anion decarboxylates directly to a benzyl anion. elsevierpure.com The rate of decarboxylation is significantly influenced by the electronic properties of substituents on the phenyl ring. elsevierpure.com Another method involves a copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids, which yields aromatic carbonyl compounds through a one-pot protocol involving decarboxylation, dioxygen activation, and C-H bond oxidation. organic-chemistry.org

Transformations Involving the Secondary Amine Moiety

The secondary amine (-NH-) in this compound is a nucleophilic center, allowing for reactions such as alkylation and acylation at the nitrogen atom. Its proximity to the carboxylic acid group also opens pathways for the formation of cyclic structures.

N-Alkylation: The nitrogen atom of the secondary amine can be alkylated using various alkylating agents. In related N-substituted 2-phenylacetamides, alkylation with agents like dimethyl sulfate or diethyl sulfate can occur. researchgate.net These reactions often result in N,N-disubstituted products, which are thermodynamically stable. researchgate.net The use of benzyl chloride in the presence of a base like powdered potassium hydroxide, sometimes with a phase-transfer catalyst, is another effective method for benzylation. semanticscholar.orgresearchgate.net The reactivity in these reactions is influenced by steric and polar effects of the substituents on the nitrogen atom. researchgate.net

| Amide Substrate | Alkylating Agent | Conditions | Conversion (%) | Major Product(s) |

|---|---|---|---|---|

| N-Ethyl-2-phenylacetamide | Dimethyl sulfate | 3 h, 20-25 °C | 66.4 | N-Ethyl-N-methyl-2-phenylacetamide |

| N-Ethyl-2-phenylacetamide | Diethyl sulfate | 3 h, 20-25 °C | 72.5 | N,N-Diethyl-2-phenylacetamide |

| N-Phenyl-2-phenylacetamide | Dimethyl sulfate | 3 h, reflux | 67.5 | N-Methyl-N-phenyl-2-phenylacetamide |

| N-Phenyl-2-phenylacetamide | Diethyl sulfate | 3 h, reflux | 70.3 | N-Ethyl-N-phenyl-2-phenylacetamide |

N-Acylation: Acylation of the secondary amine can be accomplished using acyl chlorides or acid anhydrides to form a tertiary amide. For example, diethyl α-benzylaminobenzylphosphonates undergo acylation with acyl chlorides to yield the corresponding N-acyl species. rsc.org The preparation of N-acyl derivatives can also be achieved by reacting the amine with N-acylbenzotriazoles, which are efficient acylating agents. organic-chemistry.org

The bifunctional nature of this compound, containing both an amine and a carboxylic acid, makes it a potential precursor for cyclic compounds, particularly lactams. Lactams are cyclic amides, and their formation from amino acids typically involves an intramolecular condensation reaction.

For β-amino acids, such as 3-(benzylamino)-3-phenylpropanoic acid, cyclization to form a β-lactam (a four-membered ring) can be achieved in good yield using reagents like phenylphosphonic dichloride and triethylamine. nih.gov While this compound is an α-amino acid, the direct intramolecular cyclization to a three-membered aziridinone ring is generally unfavorable. However, intermolecular condensation between two molecules of the amino acid can lead to the formation of a six-membered cyclic dipeptide, known as a diketopiperazine. This process would involve the formation of two amide bonds.

The synthesis of β-lactams more commonly proceeds via the [2+2] cycloaddition of a ketene and an imine (the Staudinger reaction). nih.govorganic-chemistry.org While not a direct cyclization of the parent molecule, derivatives of this compound could be used in such synthetic routes to construct more complex heterocyclic systems.

Oxidation Reactions of the Amine

The secondary amine group in this compound is susceptible to oxidation, a common reaction for this functional group. The oxidation of secondary amines can lead to a variety of products, with the most common being the corresponding imine. This transformation is typically achieved using a range of oxidizing agents and catalytic systems.

Various methods have been reported for the oxidation of secondary amines to imines, including the use of iodosobenzene, or catalysis by manganese(III) or iron(III) porphyrins with iodosobenzene as the oxygen donor. rsc.org Both aromatic and aliphatic amines can be smoothly oxidized to the corresponding imines using iodosobenzene. rsc.org The elimination of hydrogen generally occurs at the least substituted carbon atom. rsc.org

Catalytic systems employing transition metals are also effective. For instance, an iridium PCP pincer complex can catalyze the transfer dehydrogenation of secondary amines to imines. hawaii.edu This process involves the dehydrogenation across the C-N bond. hawaii.edu Other metal-based catalysts, such as those involving ruthenium, gold, vanadium, copper, manganese, cobalt, and palladium, have also been utilized for the synthesis of imines from amines. organic-chemistry.org Aerobic oxidation, which uses oxygen from the air as the oxidant, presents a greener alternative and can be facilitated by catalysts like ortho-naphthoquinones or iron-based systems. organic-chemistry.org

In the context of this compound, oxidation of the secondary amine would likely yield the corresponding imine, 2-(benzylimino)-2-phenylacetic acid. The choice of oxidant and reaction conditions would be crucial to ensure selectivity and avoid over-oxidation or side reactions involving the carboxylic acid or the aromatic rings. For example, some oxidative debenzylation methods for N-benzyl amides have been developed using alkali metal bromides and an oxidant, which proceed via a bromo radical mechanism. acs.orgorganic-chemistry.org

Table 1: Selected Methods for the Oxidation of Secondary Amines to Imines

| Oxidant/Catalyst System | Substrate Scope | Key Features |

| Iodosobenzene | Aromatic and aliphatic amines | Smooth oxidation, elimination at the least substituted carbon rsc.org |

| Mn(III) or Fe(III) porphyrins / Iodosobenzene | Secondary amines | Catalytic, can improve yields for less reactive amines rsc.org |

| Iridium PCP pincer complex | Secondary amines | Catalytic transfer dehydrogenation hawaii.edu |

| ortho-Naphthoquinone / Cu(OAc)₂ or TFA | Benzylamines | Aerobic oxidation for homo- or cross-coupled imines organic-chemistry.org |

| Iron-based catalysts / Air | Primary and secondary amines | Green and practical approach for imine synthesis organic-chemistry.org |

Reactivity of the α-Carbon Stereocenter

The α-carbon of this compound is a chiral center, making the molecule stereochemically significant. The reactivity at this center is of particular interest for controlling the stereochemistry of the molecule and its derivatives.

Epimerization at the α-carbon of amino acids is a well-studied phenomenon, often occurring under basic conditions. The process involves the abstraction of the α-proton by a base to form a planar carbanionic intermediate, followed by re-protonation from either face, leading to a mixture of enantiomers or diastereomers. nih.gov For α-amino acids, the pKa of the α-proton is quite high, making deprotonation difficult under neutral pH. nih.gov However, the presence of the adjacent phenyl group in this compound can stabilize the resulting carbanion through resonance, potentially facilitating epimerization under milder conditions compared to aliphatic amino acids. nih.gov

Studies on the epimerization of α-amino acids have shown that the process can be influenced by various factors, including the nature of the base, the solvent, and the presence of metal ions. For example, the epimerization of glycosylated amino acids has been observed to be significant under common peptide coupling conditions. nih.gov In some cases, the use of specific coupling reagents can lead to substantial amounts of the epimerized product. nih.gov

Metal complexes can also play a role in the epimerization of α-amino acids. For instance, a chiral Co(III) metal complex has been shown to bind α-amino acids with high stereospecificity, and subsequent reaction with NaOD in D₂O can drive the stereospecific recognition to near completion through an epimerization process. acs.org Density functional theory calculations have suggested a "conducted tour mechanism" for this highly stereospecific epimerization. acs.org

Stereospecific transformations at the chiral center of α-amino acids are crucial for the synthesis of enantiomerically pure compounds. These transformations often involve reactions that proceed with a defined stereochemical outcome, such as inversion or retention of configuration.

One common approach to achieve stereospecific conversion is through enzymatic catalysis. Amino acid racemases are enzymes that catalyze the interconversion of L- and D-amino acids. nih.govacs.org These enzymes typically utilize a cofactor, such as pyridoxal-5'-phosphate (PLP), to facilitate the deprotonation and re-protonation at the α-carbon. nih.gov

Chemical methods for stereospecific transformations have also been developed. For example, the synthesis of α-amino acid derivatives with complete inversion of configuration at the α-carbon can be achieved through reactions involving Mitsunobu-type conditions. Furthermore, enantioselective difunctionalization of activated alkynes using chiral sulfinamide reagents can provide α-amino acid derivatives through an acid-catalyzed rsc.orgresearchgate.net-sigmatropic rearrangement with predictable stereochemistry. organic-chemistry.org The development of palladium-catalyzed auxiliary-directed C-H functionalization reactions has also provided powerful tools for the synthesis and transformation of α-amino acids with high stereocontrol. acs.org

For this compound, such stereospecific transformations could be employed to invert the configuration at the α-carbon or to introduce new functional groups with a defined stereochemistry. The choice of method would depend on the desired transformation and the compatibility with the other functional groups in the molecule.

Aromatic Ring Functionalization and Substitution Reactions

The two phenyl rings in this compound provide sites for aromatic functionalization through various substitution reactions. The electronic nature of the substituents on each ring dictates the regioselectivity and reactivity of these transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. The outcome of such reactions on this compound will be governed by the directing effects of the existing substituents on each phenyl ring. wikipedia.orgwikipedia.org

On the Phenyl Ring of the Phenylacetic Acid Moiety:

The α-(benzylamino)carboxyl group attached to this phenyl ring is the primary directing group. This substituent is generally considered to be an electron-withdrawing group due to the inductive effect of the carboxylic acid and the nitrogen atom. Electron-withdrawing groups typically deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. minia.edu.eglibretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the meta positions of this phenyl ring. The deactivating nature of the substituent means that harsher reaction conditions may be required compared to benzene. libretexts.orglibretexts.org

On the Phenyl Ring of the Benzyl Group:

The substituent on this phenyl ring is a -CH₂-NH-CH(Ph)COOH group. The key atom attached to the ring is a methylene (-CH₂-) group, which is part of a larger benzylamino moiety. Alkyl groups are generally considered to be weakly activating and ortho, para-directing due to their electron-donating inductive effect. libretexts.orgsavemyexams.com The nitrogen atom of the amino group, although not directly attached to the ring, can influence the electronic properties. However, the primary directing effect is expected to come from the alkyl linkage. Therefore, electrophilic substitution on the benzyl group's phenyl ring is predicted to occur at the ortho and para positions. The activating nature of the alkyl group suggests that this ring will be more reactive towards electrophiles than the phenyl ring of the phenylacetic acid moiety. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Phenyl Ring | Substituent | Electronic Effect | Directing Effect | Predicted Position of Substitution |

| Phenylacetic acid moiety | -CH(NHCH₂Ph)COOH | Electron-withdrawing (deactivating) | meta-directing minia.edu.eglibretexts.org | meta |

| Benzyl group | -CH₂-NH-CH(Ph)COOH | Weakly electron-donating (activating) | ortho, para-directing libretexts.orgsavemyexams.com | ortho, para |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to modify the phenyl rings of this compound. libretexts.org To perform these reactions, a halogen atom (or a triflate group) is typically introduced onto the aromatic ring, which can then participate in coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.

For the phenyl rings of this compound, this would first require a halogenation step, likely an electrophilic halogenation as discussed previously. The resulting aryl halides could then be subjected to palladium-catalyzed cross-coupling.

For example, a brominated derivative of this compound could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. libretexts.org Palladium-catalyzed C-H activation is an emerging strategy that could potentially allow for direct functionalization of the C-H bonds on the aromatic rings without the need for pre-functionalization with a halogen. chu-lab.org For instance, Pd(II)-catalyzed enantioselective C-H cross-coupling of benzylamines has been achieved, leading to ortho-arylated products. chu-lab.org

The feasibility and efficiency of these cross-coupling reactions would depend on the specific reaction conditions, the nature of the coupling partners, and the potential for catalyst inhibition by the amine or carboxylic acid functionalities within the molecule. Protection of these functional groups may be necessary in some cases to achieve the desired transformation. Palladium-catalyzed cross-coupling reactions have been successfully applied in the synthesis of various pharmaceuticals, highlighting their versatility and importance in medicinal chemistry. researchgate.net

Investigation of Reaction Mechanisms for Key Transformations

The chemical reactivity of this compound is characterized by transformations involving its carboxylic acid and secondary amine functionalities. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and synthesizing derivatives. Key transformations include amide formation, esterification, and decarboxylation. While specific mechanistic studies on this compound are not extensively documented, well-established mechanisms for similar phenylacetic acid derivatives provide significant insight.

Amide Formation

The formation of an amide bond from this compound and an amine is a fundamental derivatization. This transformation can be achieved through direct condensation, often facilitated by a catalyst.

One proposed mechanism for the direct amidation of phenylacetic acids, which can be extended to this compound, involves the use of a nickel(II) chloride (NiCl₂) catalyst. The reaction proceeds through the coordination of the carboxylic acid to the nickel center, enhancing the electrophilicity of the carbonyl carbon. The amine then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water, facilitated by the catalyst, yield the corresponding amide. The catalytic cycle is regenerated upon release of the amide product.

Another approach involves the use of borate esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), to promote amidation. In this mechanism, the borate reagent activates the carboxylic acid by forming a more reactive acyl-boron intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, forming the amide and regenerating the borate species. This method has been shown to be effective for the amidation of phenylacetic acid with various amines, including benzylamine.

The table below summarizes the yields of N-benzyl-2-phenylacetamide synthesized from phenylacetic acid and benzylamine using different catalysts, providing a comparative view of catalyst efficacy in a model system.

Table 1: Catalyst Performance in the Amidation of Phenylacetic Acid with Benzylamine

| Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|

| NiCl₂ | Toluene, 110°C, 20 h | ~85% |

Fischer Esterification

The esterification of this compound with an alcohol in the presence of an acid catalyst, known as Fischer esterification, is a classic and reversible reaction. The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

The equilibrium nature of the Fischer esterification means that the reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed.

Decarboxylation

The decarboxylation of this compound, involving the loss of carbon dioxide, is a transformation that can occur under specific conditions, such as high temperatures. Studies on the decarboxylation of phenylacetic acid and its derivatives in aqueous solutions at elevated temperatures have revealed that the mechanism is pH-dependent.

At lower pH, the carboxylic acid exists in its protonated form. The proposed mechanism involves the formation of a ring-protonated zwitterion. This intermediate facilitates the cleavage of the C-C bond, leading to the release of carbon dioxide and the formation of a benzyl carbanion, which is then protonated.

Conversely, at higher pH, the carboxylic acid is deprotonated to its carboxylate form. In this case, decarboxylation is believed to proceed directly from the anion to form a benzyl anion and carbon dioxide.

The table below outlines the proposed mechanistic pathways for the decarboxylation of phenylacetic acid under different pH conditions.

Table 2: Proposed Mechanisms for the Decarboxylation of Phenylacetic Acid

| Condition | Reactant Form | Proposed Intermediate | Products |

|---|---|---|---|

| Acidic (Low pH) | Phenylacetic Acid | Ring-protonated zwitterion | Toluene + CO₂ |

These mechanistic insights into amide formation, esterification, and decarboxylation provide a framework for understanding and predicting the chemical behavior of this compound and for the rational design of synthetic routes to its derivatives.

Spectroscopic and Advanced Structural Elucidation of 2 Benzylamino 2 Phenylacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering detailed insights into the molecular framework.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(benzylamino)-2-phenylacetic acid exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons of the phenyl and benzyl (B1604629) groups typically appear in the downfield region, usually between δ 7.0 and 8.0 ppm. The benzylic protons (CH₂) and the methine proton (CH) at the stereocenter will have specific chemical shifts influenced by their neighboring groups. The amine (NH) and carboxylic acid (OH) protons are often broad and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of the spectrum (around 170-180 ppm). Aromatic carbons resonate in the δ 120-140 ppm range, while the aliphatic benzylic and methine carbons appear at higher field.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0-12.0 (br s, 1H) | 175.0 |

| Phenyl-CH (aromatic) | 7.2-7.5 (m, 5H) | 128.0-138.0 |

| Benzyl-CH (aromatic) | 7.2-7.5 (m, 5H) | 127.0-139.0 |

| Methine (CH-N) | ~4.5 (s, 1H) | ~60.0 |

| Benzylic (CH₂-N) | ~3.8 (s, 2H) | ~50.0 |

| Amine (NH) | Variable (br s, 1H) | - |

Note: The chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms and deducing the three-dimensional structure. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons within the phenyl and benzyl rings, helping to assign specific aromatic signals. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). epfl.chyoutube.com This is crucial for definitively assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the methine proton signal would show a cross-peak with its attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). epfl.ch This technique is invaluable for piecing together the molecular skeleton. For example, the benzylic protons would show correlations to the carbons of the attached phenyl ring and the methine carbon, confirming the connectivity of the benzyl group. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry. In derivatives of this compound with defined stereocenters, NOESY can help establish the relative orientation of substituents.

Table 2: Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H - ¹H | J-coupling between adjacent protons (e.g., within aromatic rings). sdsu.edu |

| HSQC | ¹H - ¹³C (one-bond) | Direct C-H attachments, assigning carbon signals. epfl.chyoutube.com |

| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity of molecular fragments. epfl.ch |

| NOESY | ¹H - ¹H (through space) | Spatial proximity of protons, aiding in stereochemical assignment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. nih.gov This precision allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of this compound (C₁₅H₁₅NO₂).

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.govnih.gov This technique provides detailed structural information by revealing how the molecule breaks apart. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂H), cleavage of the bond between the methine carbon and the nitrogen, and fragmentation of the benzyl and phenyl groups.

Table 3: Expected Fragmentation Patterns in MS/MS of this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 242.1232 [M+H]⁺ | 196.1121 | 46.0111 (HCOOH) | Loss of formic acid. |

| 242.1232 [M+H]⁺ | 152.0808 | 90.0424 (C₇H₆) | Cleavage of the benzyl group. |

| 242.1232 [M+H]⁺ | 91.0542 | 151.0690 (C₈H₇NO₂) | Formation of the tropylium (B1234903) ion from the benzyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govresearchgate.net

The IR spectrum of this compound would display several key absorption bands:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ corresponds to the N-H stretching of the secondary amine.

C=O Stretch: A strong, sharp peak typically appears around 1700-1725 cm⁻¹ due to the carbonyl group of the carboxylic acid.

C-H Stretches: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amine | N-H Stretch | 3300-3500 |

| Carbonyl | C=O Stretch | 1700-1725 |

| Aromatic | C-H Stretch | >3000 |

| Aliphatic | C-H Stretch | <3000 |

| Aromatic | C=C Stretch | 1450-1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, which possesses both hydrogen bond donors (the carboxylic acid and the secondary amine) and acceptors (the carbonyl oxygen), as well as aromatic rings, its solid-state structure is anticipated to be governed by a network of specific intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as phenylglycine derivatives and N-benzyl compounds, provides significant insight into its likely solid-state conformation. nih.govnih.govmostwiedzy.pl

Crystal Packing and Intermolecular Interactions

The crystal packing of molecules like this compound is largely dictated by the formation of robust hydrogen bonds and other non-covalent interactions. The carboxylic acid group is a potent hydrogen bond donor and can form strong O-H···O interactions, often leading to the formation of dimeric synthons or extended chains. mostwiedzy.pl The secondary amine (N-H) group also actively participates in hydrogen bonding, typically with a carbonyl oxygen or another suitable acceptor. vensel.org

Table 1: Common Intermolecular Interactions in Phenylacetic Acid Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.5 - 2.8 | Dimer formation, chain propagation |

| Hydrogen Bond | N-H (Amine) | O=C (Carboxyl) | 2.8 - 3.2 | Linking primary structural motifs |

| π–π Stacking | Phenyl Ring | Phenyl/Benzyl Ring | 3.3 - 3.8 | Stabilizing the lattice structure |

| C-H···O Interaction | C-H (Aromatic/Aliphatic) | O=C (Carboxyl) | 3.0 - 3.5 | Further stabilization of the packing |

This table presents typical interaction data based on studies of structurally related compounds.

Absolute Configuration Determination via Anomalous Dispersion

For chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer. The most common method for this is through the use of anomalous dispersion. rsc.org This effect occurs when the X-ray radiation used has an energy close to the absorption edge of a heavy atom within the crystal. In such cases, the scattering factor of the atom becomes a complex number, and the usual symmetry that dictates that the intensity of a reflection (hkl) is equal to its inverse (hkl) breaks down (Bijvoet's Law).

By carefully measuring the intensity differences between these Bijvoet pairs, it is possible to determine the absolute arrangement of atoms in space. rsc.org For a derivative of this compound, this could be achieved by introducing a sufficiently heavy atom, such as a bromine or a heavier metal ion in a salt, into the crystal structure. The Flack parameter, derived from the analysis of these intensity differences, provides a reliable indicator of the correct absolute stereochemistry. A value close to zero indicates the correct configuration, while a value near one suggests the inverted structure.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the enantiomeric purity and, in many cases, the absolute configuration of chiral compounds like this compound.

Optical Rotation Measurements

Optical rotation is the macroscopic manifestation of chirality, where a solution of a single enantiomer rotates the plane of plane-polarized light. wikipedia.orgnih.gov The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, temperature, and the wavelength of the light used. Enantiomers rotate light by equal amounts but in opposite directions. A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). wikipedia.orgyoutube.com

The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation. libretexts.org

[α] = α / (l * c)

Where:

α is the observed rotation in degrees.

l is the path length of the sample cell in decimeters.

c is the concentration of the sample in g/mL.

Measuring the optical rotation of a sample of this compound allows for the determination of its enantiomeric excess (ee), which is a measure of its purity. A racemic mixture (50:50 of both enantiomers) will have an observed rotation of zero.

Table 2: Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α]D20 (c=1, MeOH) | Direction of Rotation |

| (R)-2-(Benzylamino)-2-phenylacetic acid | - (Hypothetical Value) | Levorotatory (-) |

| (S)-2-(Benzylamino)-2-phenylacetic acid | + (Hypothetical Value) | Dextrorotatory (+) |

Note: The signs are hypothetical and would need to be determined experimentally. There is no direct correlation between the (R/S) designation and the sign of optical rotation.

Circular Dichroism (CD) Spectroscopy Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this differential absorption (ΔA) against wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer and is a mirror image for its counterpart.

The CD spectrum of this compound would be expected to show absorptions corresponding to the electronic transitions of its chromophores, primarily the phenyl and benzyl aromatic rings. The aromatic π-π* transitions typically occur in the UV region (around 200-280 nm). The spatial arrangement of these chromophores relative to the chiral center dictates the sign and intensity of the Cotton effects. mdpi.comresearchgate.net

By comparing the experimental CD spectrum to spectra predicted by computational methods (like Time-Dependent Density Functional Theory, TD-DFT), it is often possible to assign the absolute configuration of the enantiomer. This approach involves calculating the theoretical CD spectra for both the (R) and (S) enantiomers and matching the predicted spectrum to the one obtained experimentally. This provides a powerful, non-destructive method for stereochemical assignment. mdpi.com

Computational Chemistry Studies of 2 Benzylamino 2 Phenylacetic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods, based on the principles of quantum physics, provide detailed information about electron distribution, molecular orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(benzylamino)-2-phenylacetic acid, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in predicting spectroscopic properties. The vibrational frequencies from a DFT calculation can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. nih.gov Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption peaks in an ultraviolet-visible (UV-Vis) spectrum, and can also be used to study the effect of different solvents on these transitions. nih.gov

Table 1: Predicted Spectroscopic and Geometric Data for a Related Compound (4BPM2EP) using DFT/B3LYP/6-311++G(d,p) This table presents data for a structurally similar compound, 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol (B47542) (4BPM2EP), to illustrate the type of information obtained from DFT calculations.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C-N Bond Length (Å) | 1.403 | 1.398 |

| C=O Stretching Frequency (cm⁻¹) | 1725 | 1710 |

| UV-Vis λmax (nm) in Ethanol | 325 | 320 |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, regions of the molecule with high HOMO density are prone to electrophilic attack, whereas areas with high LUMO density are susceptible to nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data This table provides hypothetical FMO data for this compound to demonstrate the typical output of such an analysis.

| Orbital | Energy (eV) | Reactivity Indication |

|---|---|---|

| HOMO | -6.2 | Electron-donating ability |

| LUMO | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 | Kinetic stability |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanics provides deep insights into electronic structure, molecular mechanics and dynamics are better suited for exploring the vast conformational landscape of flexible molecules like this compound.

Molecular mechanics (MM) employs classical physics to model molecules, representing atoms as spheres and bonds as springs. numberanalytics.com This simplified approach allows for the rapid calculation of potential energy. Energy minimization techniques are used to find low-energy conformations of the molecule. A conformational search systematically explores the different spatial arrangements of the molecule's atoms by rotating its single bonds to identify the most stable conformers. nih.gov For this compound, this would reveal the preferred orientations of the benzyl (B1604629) and phenyl groups relative to the amino acid backbone.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, allowing the study of a molecule's dynamic behavior. utwente.nl By simulating the movements of atoms and molecules over a period of time, MD can provide insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. acs.org

An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with solvent molecules and how its conformation changes over time. mdpi.com This is crucial for understanding its behavior in a biological context. The simulation can track properties such as the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand the solvation shell around different parts of the molecule.

Docking Studies and Ligand-Receptor Interactions (Purely Theoretical, General)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is instrumental in drug discovery and for understanding potential biological targets.

A theoretical docking study of this compound would involve computationally placing the molecule into the active site of a selected receptor. The docking algorithm would then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The results would provide a hypothetical model of how this compound might interact with a biological target, highlighting key amino acid residues in the receptor that could be important for binding. Such studies on similar molecules have been used to establish information about interactions with enzymes like topoisomerase DNA gyrase. nih.gov

Modeling Potential Binding Modes with Hypothetical Protein Targets

One of the most significant applications of computational chemistry in drug discovery and molecular biology is the prediction of how a molecule, or "ligand," will bind to a protein target. This process, known as molecular docking, is crucial for understanding the potential biological activity of a compound. While specific molecular docking studies for this compound are not widely available in public literature, the methodology can be described using studies on analogous compounds.

The general workflow for modeling the binding mode of a compound like this compound would involve several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the hypothetical protein target are prepared. This preparation often involves energy minimization to obtain a stable conformation. Docking software, such as AutoDock Vina, is then used to explore the possible binding orientations of the ligand within the active site of the protein. nih.gov The program generates numerous potential binding poses and assigns a score to each based on a scoring function that estimates the binding affinity. nih.gov

For instance, in a study on 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives, which share some structural similarities with this compound, molecular docking was used to investigate their binding to the human N-formyl peptide receptor 1 (FPR1). nih.gov The study identified key amino acid residues within the receptor's binding pocket that are crucial for interaction. nih.gov Similarly, research on the soybean-derived isoflavone (B191592) genistin (B1671436) utilized molecular docking to screen for its potential to inhibit breast cancer signaling proteins, revealing specific interactions and binding energies. nih.gov

These studies typically result in data that can be tabulated to compare the binding affinities and interactions of different compounds with a protein target. A hypothetical table for this compound binding to a generic protein active site might look like the following:

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | TYR 82, PHE 258, ARG 120 |